molecular formula C25H22N2O4S B2512315 2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)-N-phenylacetamide CAS No. 902520-90-5

2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)-N-phenylacetamide

Cat. No.: B2512315
CAS No.: 902520-90-5
M. Wt: 446.52
InChI Key: MKLMGMSMALGLQN-UHFFFAOYSA-N
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Description

2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)-N-phenylacetamide is a chemical compound that belongs to the class of quinolone derivatives. It has gained significant attention in recent years due to its potential applications in scientific research as a pharmacological tool.

Scientific Research Applications

Antiviral and Antiapoptotic Effects

  • A study by Ghosh et al. (2008) explored a novel anilidoquinoline derivative's therapeutic efficacy in treating Japanese encephalitis. The compound demonstrated significant antiviral and antiapoptotic effects in vitro. This study is particularly relevant as it shows the potential of similar quinoline derivatives in medical research and treatment of viral diseases (Ghosh et al., 2008).

Neuropharmacology

  • The compound's relevance in neuropharmacology is highlighted by a study on orexin receptors. Dugovic et al. (2009) studied the impact of pharmacological blockade of orexin receptors, which are critical in wakefulness. Although this study doesn't directly involve the specified compound, it underscores the importance of quinoline derivatives in neuropharmacological research (Dugovic et al., 2009).

Antituberculosis Activity

  • A research by Bai et al. (2011) focused on N -(furan-2-yl-methyl)- N -(phenyl(quinolin-3-yl)methyl) acetamide derivatives for their in vitro anti-tuberculosis activity. This study indicates the potential of quinoline derivatives in developing treatments for tuberculosis (Bai et al., 2011).

Antileishmanial Activity

  • The antileishmanial potential of novel quinoline derivatives was investigated by Sahu et al. (2002). They found that 2-(2-Methylquinolin-4-ylamino)-N-phenylacetamide was more effective than standard drugs in reducing parasite load in animal models, suggesting its utility in antileishmanial drug development (Sahu et al., 2002).

Anticonvulsant Agents

  • Kothayer et al. (2019) synthesized N‐(1‐methyl‐4‐oxo‐2‐un/substituted‐1,2‐dihydroquinazolin‐3[4H]‐yl)benzamide derivatives as potential anticonvulsant agents. This study emphasizes the role of quinoline derivatives in the development of new treatments for epilepsy (Kothayer et al., 2019).

Cancer Research

  • In cancer research, Rim et al. (2014) studied how a T-type Ca2+ channel blocker, a quinoline derivative, induced autophagy and apoptosis in lung cancer cells. This research indicates the compound's potential utility in developing novel cancer treatments (Rim et al., 2014).

Obesity Treatment

  • Kumar et al. (2019) synthesized tetrahydroquinazolinamines as selective histamine 3 receptor antagonists. They found that these compounds could be potential treatments for obesity, illustrating the diverse therapeutic applications of quinoline derivatives (Kumar et al., 2019).

Properties

IUPAC Name

2-[6-methyl-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S/c1-17-8-11-20(12-9-17)32(30,31)23-15-27(16-24(28)26-19-6-4-3-5-7-19)22-13-10-18(2)14-21(22)25(23)29/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLMGMSMALGLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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